N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3-diphenylpropanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of such compounds can be largely planar but slightly kinked . The exact structure would depend on the specific arrangement and bonding of the atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and depend on the specific conditions and reagents used . For instance, one reaction step might result in a Baeyer-Villager oxidation, which might not be desirable .
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific molecular structure. For instance, the compound’s molecular formula is C23H19FN4O3 and its molecular weight is 418.428. Other properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.
Scientific Research Applications
- The absolute configuration of the C2 stereo centroid significantly influences the biological activity of benzodioxane derivatives .
- Mutants A225F and A225F/T103A were found to catalyze the kinetic resolution of the substrate, providing insights into enzyme evolution strategies .
- Some derivatives of this compound have demonstrated moderate to weak inhibition of cholinesterases and lipoxygenase enzymes .
Medicinal Chemistry and Drug Development
Enzyme Evolution and Biocatalysis
Antimicrobial Potential
Imidazole Derivatives
Indole Synthesis
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,3-diphenylpropanamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,3-diphenylpropanamide interacts with its targets by inhibiting their activity . This inhibition results in the modulation of the biochemical pathways these enzymes are involved in.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes by N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,3-diphenylpropanamide affects several biochemical pathways. The inhibition of cholinesterase impacts the cholinergic pathway, which is crucial for neurotransmission in the nervous system. On the other hand, the inhibition of lipoxygenase affects the arachidonic acid pathway, which is involved in the inflammatory response .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3,3-diphenylpropanamide’s action include the modulation of neurotransmission in the nervous system and the inflammatory response. This is due to the inhibition of cholinesterase and lipoxygenase enzymes, respectively .
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c31-27(15-24(20-9-3-1-4-10-20)21-11-5-2-6-12-21)29-22-16-28-30(17-22)18-23-19-32-25-13-7-8-14-26(25)33-23/h1-14,16-17,23-24H,15,18-19H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIGCHAFGJURRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3-diphenylpropanamide |
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